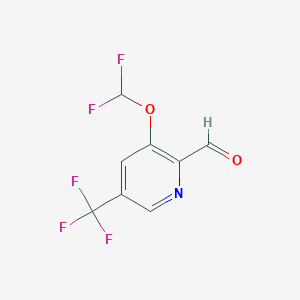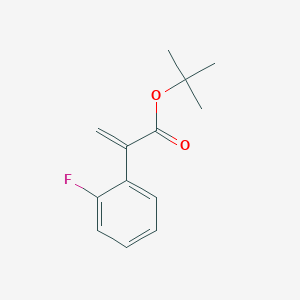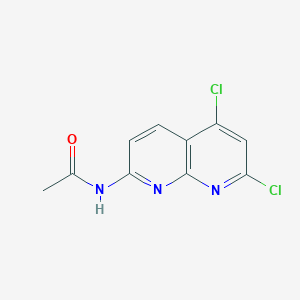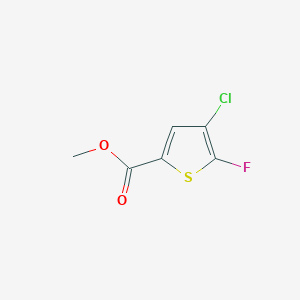
Phenyl 2-Chloroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-Chloroacrylate is an organic compound with the molecular formula C9H7ClO2. It is a derivative of acrylic acid where the hydrogen atom on the alpha carbon is replaced by a phenyl group and a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 2-Chloroacrylate can be synthesized through several methods. One common method involves the reaction of phenylacetylene with chloroacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as palladium or copper salts are commonly used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2-Chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Palladium, copper salts, and other transition metal catalysts are used to facilitate various reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products:
Substituted Acrylates: Formed through substitution reactions.
Polymers: Formed through polymerization reactions.
Applications De Recherche Scientifique
Phenyl 2-Chloroacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Phenyl 2-Chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl group and the chlorine atom enhances its reactivity, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Phenylacrylate: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloroacrylate: Lacks the phenyl group, leading to different chemical properties.
Phenyl 2-Bromoacrylate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: Phenyl 2-Chloroacrylate is unique due to the presence of both the phenyl group and the chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
phenyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C9H7ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 |
Clé InChI |
OLMLGLBGDSQSDB-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)



![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)

![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
